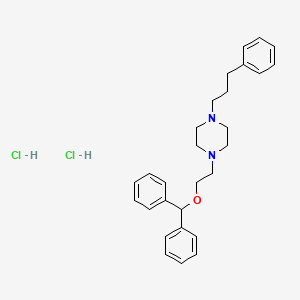
Leiocarposide
描述
Leiocarposide is a natural phenolic glycoside compound found in plants such as Solidago decurrens and Solidago virgaurea . It is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and diuretic effects . The molecular formula of this compound is C27H34O16, and it has a molecular weight of 614.5 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: Leiocarposide can be synthesized through the glycosylation of phenolic compounds. The process involves the reaction of a phenolic hydroxyl group with a glycosyl donor under acidic or basic conditions. Common glycosyl donors include glycosyl halides and glycosyl trichloroacetimidates .
Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources such as Solidago virgaurea. The extraction process includes maceration of the plant material in solvents like ethanol or methanol, followed by purification using chromatographic techniques .
化学反应分析
Types of Reactions: Leiocarposide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of reduced phenolic compounds.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include oxidized phenolic compounds, reduced phenolic derivatives, and substituted phenolic glycosides .
作用机制
Leiocarposide is similar to other phenolic glycosides such as virgaureoside A and quercetin glycosides. it is unique due to its specific glycosylation pattern and its distinct pharmacological profile .
相似化合物的比较
Virgaureoside A: Another phenolic glycoside found in Solidago species with similar anti-inflammatory and diuretic properties.
Quercetin Glycosides: Flavonoid glycosides with antioxidant and anti-inflammatory effects.
Leiocarposide stands out due to its unique combination of glycosylation and methoxylation, which contributes to its distinct biological activities .
属性
IUPAC Name |
[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 6-hydroxy-2-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O16/c1-38-24-14(41-27-23(36)21(34)19(32)16(9-29)43-27)7-6-12(30)17(24)25(37)39-10-11-4-2-3-5-13(11)40-26-22(35)20(33)18(31)15(8-28)42-26/h2-7,15-16,18-23,26-36H,8-10H2,1H3/t15-,16-,18-,19-,20+,21+,22-,23-,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQJTVODGXZMHF-WRXRYXBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)OCC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1C(=O)OCC2=CC=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90222239 | |
| Record name | Leiocarposide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90222239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71953-77-0 | |
| Record name | Leiocarposide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71953-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leiocarposide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071953770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leiocarposide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90222239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the metabolic fate of leiocarposide after oral and parenteral administration in rats?
A1: this compound exhibits different metabolic pathways depending on the route of administration in rats. Orally administered this compound is poorly absorbed and primarily excreted unchanged in feces. The small fraction absorbed undergoes limited metabolism, yielding metabolites like leiocarpic acid (3,6-dihydroxy-2-methoxy-benzoic acid), salicylic acid, and their conjugates, found in urine at low concentrations [, ]. In contrast, parenteral administration leads to almost complete urinary excretion of unchanged this compound, with minimal metabolite formation [, ]. This stark difference highlights the crucial role of first-pass metabolism and gut microbial activity in this compound's breakdown.
Q2: Where does the microbial hydrolysis of this compound primarily occur?
A2: In vitro studies demonstrated that the hydrolysis of this compound's ester and glycosidic bonds, leading to the formation of leiocarpic acid and saligenin, occurs predominantly in the cecum and colon of rats, driven by microbial activity [].
Q3: Which enzymes are involved in the metabolism of this compound and its aglycone, saligenin?
A3: While specific enzymes involved in this compound metabolism haven't been identified in the provided research, the biotransformation process involves hydrolysis of ester and glycosidic bonds. These reactions likely involve esterases and glycosidases, respectively. Saligenin, a product of this compound hydrolysis, is further oxidized to salicylic acid. This oxidation is catalyzed by enzymes present in rat liver, kidney, and lung homogenates, as well as in the gut wall and serum [].
Q4: Does this compound interact with cytochrome P450 enzymes?
A5: Research investigating the potential of Solidago virgaurea extracts, decoctions, and leachates (containing this compound) to interact with cytochrome P450 (CYP) enzymes in human liver microsomes and hepatocytes suggests minimal impact []. The study found negligible influence on the activity and expression of key CYP enzymes, including CYP1A2, CYP2A6, CYP2C9, CYP2D6, and CYP3A4 [].
Q5: How does the content of this compound in Solidago virgaurea vary with cultivation practices?
A7: Cultivation techniques significantly influence the yield and this compound content in Solidago virgaurea. Studies show that factors like plantation establishment methods, growth regulators, and fertilization regimes can affect these parameters [, , ]. For instance, spring planting of seedlings or autumn sowing of diaspores resulted in higher yields of raw material with a higher this compound content compared to other methods []. Similarly, while increasing mineral fertilization enhanced biomass production, it led to a decrease in the concentration of this compound in the plant material [].
Q6: What analytical techniques are employed to quantify this compound in plant material?
A8: High-performance liquid chromatography (HPLC) serves as a reliable and widely used technique for quantifying this compound in Solidago virgaurea extracts [, ]. This method allows for separating and quantifying individual compounds based on their unique chemical properties, providing accurate measurements of this compound levels in plant samples.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


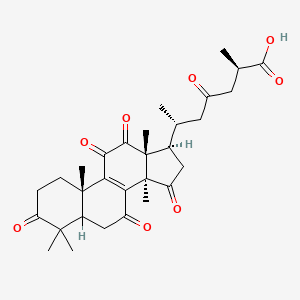
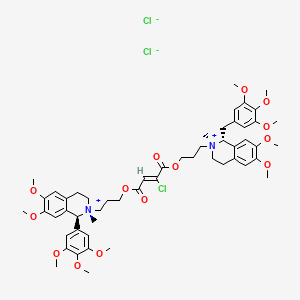




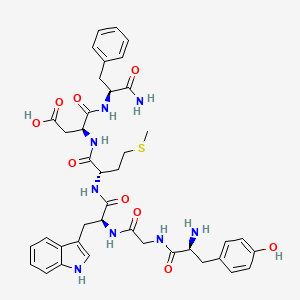



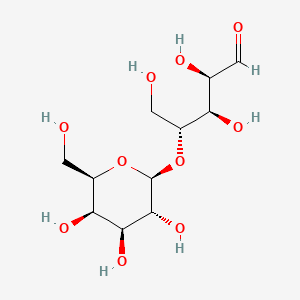
![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine](/img/structure/B1674641.png)
